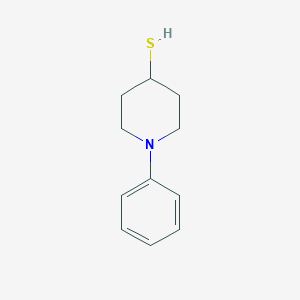
1-Phenylpiperidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylpiperidine-4-thiol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The phenyl group attached to the piperidine ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry, due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpiperidine-4-thiol can be synthesized through several methods. One common approach involves the reaction of 1-phenylpiperidine with thiolating agents under controlled conditions. For instance, the reaction can be carried out using hydrogen sulfide in the presence of a base such as sodium hydroxide. The reaction typically requires an inert atmosphere and moderate temperatures to ensure the formation of the desired thiol compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpiperidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Phenylpiperidine-4-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenylpiperidine-4-thiol involves its interaction with molecular targets in biological systems. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
1-Phenylpiperidine: Lacks the thiol group, leading to different chemical properties and reactivity.
4-Phenylpiperidine: Similar structure but with the phenyl group attached at a different position.
1-Phenylpiperidine-4-ol: Contains a hydroxyl group instead of a thiol group, resulting in different reactivity and applications.
Uniqueness: 1-Phenylpiperidine-4-thiol is unique due to the presence of the thiol group, which imparts distinct chemical properties and potential applications. The thiol group enhances its reactivity, making it a valuable compound in various chemical and biological studies.
Properties
Molecular Formula |
C11H15NS |
|---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
1-phenylpiperidine-4-thiol |
InChI |
InChI=1S/C11H15NS/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 |
InChI Key |
CBDLZYJYLFGCFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Chloro-2,2,2-trifluoroethyl)thio]acetic acid](/img/structure/B13284784.png)
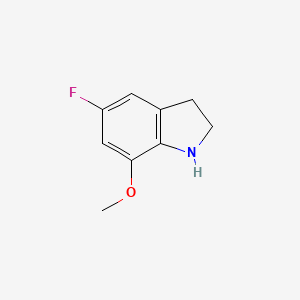

![7,7-Difluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane](/img/structure/B13284799.png)
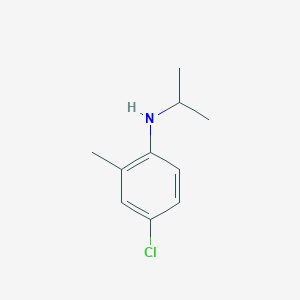
![3-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13284802.png)
![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B13284806.png)

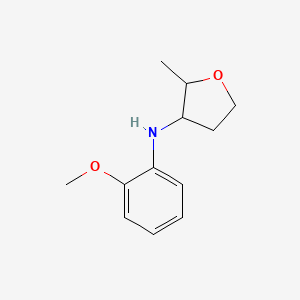
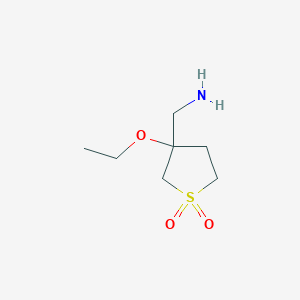
![3-[(Cyclohexylsulfanyl)methyl]piperidine](/img/structure/B13284843.png)

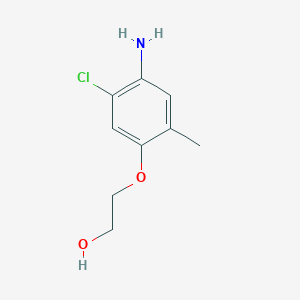
![2-{[(3-Hydroxypropyl)amino]methyl}phenol](/img/structure/B13284874.png)
